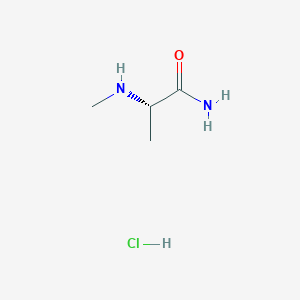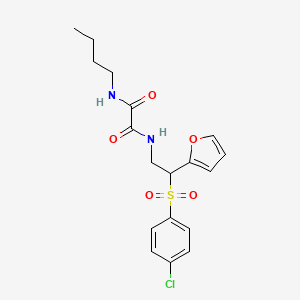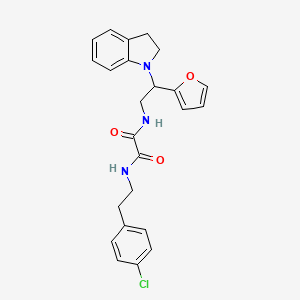
2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been studied extensively for its potential applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to have neuroprotective effects and can improve cognitive function. In oncology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been found to have potent anti-cancer activity and can induce apoptosis in cancer cells. In immunology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to have anti-inflammatory effects and can modulate the immune response.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In oncology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins and is essential for the survival of cancer cells. In immunology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to have a wide range of biochemical and physiological effects. In neuroscience, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been found to improve cognitive function and protect against oxidative stress and inflammation. In oncology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In immunology, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been found to have anti-inflammatory effects and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A in lab experiments is its potent activity and specificity. 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been shown to have a high affinity for its targets and can induce significant effects at low concentrations. However, one of the limitations of using 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A is its potential toxicity. 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A has been found to have cytotoxic effects at high concentrations, and caution should be taken when using it in lab experiments.
Orientations Futures
There are several future directions for research on 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A. In neuroscience, further studies are needed to elucidate the mechanism of action of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A and its potential applications in the treatment of neurodegenerative diseases. In oncology, more research is needed to investigate the anti-cancer activity of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A and its potential use in combination with other chemotherapeutic agents. In immunology, further studies are needed to explore the immunomodulatory effects of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A and its potential applications in the treatment of autoimmune diseases.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its potent activity and specificity make it an attractive candidate for further studies, but caution should be taken when using it in lab experiments due to its potential toxicity. Further research is needed to elucidate the mechanism of action of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A involves the reaction of 2-(4-fluorophenyl)acetic acid with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine in the presence of a coupling agent and a base. The resulting product is then purified through column chromatography to obtain pure 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide A.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDYDDMOPAEAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)
![N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2972703.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)
![N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride](/img/structure/B2972705.png)


![(2E)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2972714.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline](/img/structure/B2972718.png)
![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)

![(Z)-3-(3-Bromophenyl)-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2972722.png)